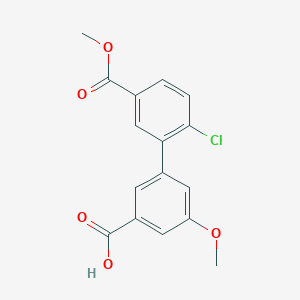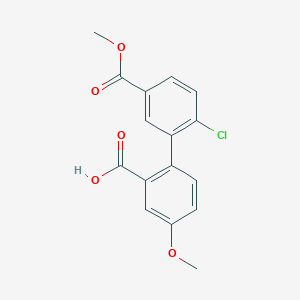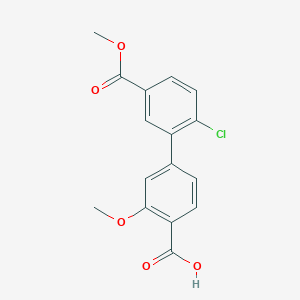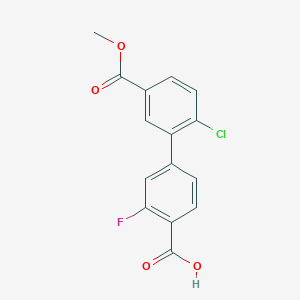
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, commonly known as CMPCM, is an organic compound with a wide range of applications in synthetic chemistry, biochemistry and pharmacology. This compound has been extensively studied over the past few decades due to its unique properties and broad range of potential applications.
科学的研究の応用
CMPCM has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as the antifungal agent fluconazole, as well as a reagent for the synthesis of a variety of other organic compounds. CMPCM has also been used in the synthesis of aryl amides, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, CMPCM has been used in the synthesis of peptide-based drugs and as a starting material for the synthesis of a variety of heterocyclic compounds.
作用機序
The mechanism of action of CMPCM is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, CMPCM has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, CMPCM has been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPCM are largely unknown due to the limited research available. However, it has been shown to have some effect on the metabolism of drugs and other compounds in vitro. Specifically, CMPCM has been shown to inhibit the activity of cytochrome P450 enzymes and proteases, which are involved in the metabolism of drugs and other compounds. Additionally, CMPCM has been shown to have some effect on the expression of certain genes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using CMPCM in laboratory experiments is its availability and relative ease of synthesis. Additionally, its unique properties make it an attractive choice for the synthesis of a wide variety of compounds. However, there are some limitations to using CMPCM in laboratory experiments. For example, the compound is relatively unstable and may degrade quickly in the presence of certain catalysts or other compounds. Additionally, CMPCM is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on CMPCM. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential applications of CMPCM in the synthesis of pharmaceuticals and other biologically active compounds. Finally, additional research is needed to explore the potential therapeutic applications of CMPCM in humans and other organisms.
合成法
CMPCM can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxybenzoic acid with ethyl chloroformate to form the corresponding ethyl ester, followed by the reaction of the ester with 5-methoxycarbonylphenol. The overall reaction scheme is as follows:
2-Chloro-5-methoxybenzoic acid + Ethyl chloroformate → Ethyl 2-chloro-5-methoxybenzoate
Ethyl 2-chloro-5-methoxybenzoate + 5-Methoxycarbonylphenol → 3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
特性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-12-6-10(5-11(7-12)15(18)19)13-8-9(16(20)22-2)3-4-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLXSQTKLVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691983 |
Source


|
| Record name | 2'-Chloro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261939-96-1 |
Source


|
| Record name | 2'-Chloro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)









